REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([S:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])=[O:13])=[CH:7]2.Cl.Cl[CH2:23][CH2:24][N:25]([CH2:27][CH2:28]Cl)[CH3:26].C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)CCC>[CH3:26][N:25]1[CH2:27][CH2:28][N:1]([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][C:8]([S:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)(=[O:14])=[O:13])=[CH:7]3)[CH2:23][CH2:24]1 |f:1.2,3.4.5,6.7,8.9.10|
|
Name
|
|
Quantity
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38.8 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
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40 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)CCCl
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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Cl.ClCCN(C)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
sodium thiosulphate
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
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Stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to
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Type
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TEMPERATURE
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Details
|
heating
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Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
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ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
was continued at ambient temperature for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |